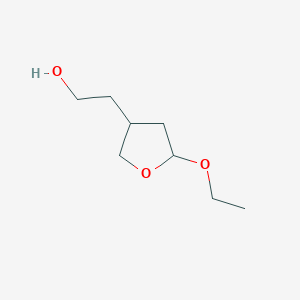

2-(5-Ethoxyoxolan-3-yl)ethanol

Descripción

2-(5-Ethoxyoxolan-3-yl)ethanol is a glycol ether derivative characterized by an ethanol moiety attached to a 3-position of a 5-ethoxy-substituted oxolane (tetrahydrofuran) ring. Glycol ethers like this are commonly used as solvents, stabilizers, or intermediates in pharmaceuticals and industrial applications due to their amphiphilic nature and tunable solubility .

Propiedades

Número CAS |

197591-22-3 |

|---|---|

Fórmula molecular |

C8H16O3 |

Peso molecular |

160.21 g/mol |

Nombre IUPAC |

2-(5-ethoxyoxolan-3-yl)ethanol |

InChI |

InChI=1S/C8H16O3/c1-2-10-8-5-7(3-4-9)6-11-8/h7-9H,2-6H2,1H3 |

Clave InChI |

GFNCDXCDNVBBAT-UHFFFAOYSA-N |

SMILES |

CCOC1CC(CO1)CCO |

SMILES canónico |

CCOC1CC(CO1)CCO |

Sinónimos |

3-Furanethanol,5-ethoxytetrahydro-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs in Enzyme Inhibition Studies

highlights tyrosol derivatives with ethanol backbones and varying substituents (e.g., hydroxyl, methoxy, or methyl groups on aromatic rings). For example:

- Tyrosol (2-(4-hydroxyphenyl)ethanol): Exhibits 45–60% mushroom tyrosinase inhibition at 1 mM, influenced by para-hydroxyl group positioning .

- 2-(3-Hydroxyphenyl)ethanol: Shows lower inhibition (~30%), indicating meta-substitution reduces activity compared to para-substituted analogs .

Comparison with 2-(5-Ethoxyoxolan-3-yl)ethanol:

- Cyclic ethers like oxolane may enhance metabolic stability compared to phenolic ethers, which are prone to oxidation.

Table 1: Tyrosol Analogs and Enzyme Inhibition Rates

| Compound | Substituent Position | Inhibition Rate (%) |

|---|---|---|

| Tyrosol | 4-hydroxyphenyl | 45–60 |

| 2-(3-Hydroxyphenyl)ethanol | 3-hydroxyphenyl | ~30 |

| 2-(5-Ethoxyoxolan-3-yl)ethanol | 5-ethoxyoxolan | Data not available |

Glycol Ethers: Toxicity and Regulatory Profiles

discusses 2-(2-ethoxyethoxy)ethanol (DEGEE), a linear glycol ether with two ethoxy groups. Key findings:

- Toxicity: DEGEE requires strict handling protocols to avoid dermal/ocular contact and inhalation. Workplace exposure limits are regulated under EU CLP (No. 1272/2008) .

- Applications : Used in industrial coatings and cleaners due to moderate volatility and water solubility.

Comparison with 2-(5-Ethoxyoxolan-3-yl)ethanol:

- However, cyclic ethers may exhibit higher lipophilicity, increasing dermal absorption risks.

Ethanol Derivatives with Bulky Substituents

and describe 2-(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5), a nonionic surfactant with a branched alkylphenol group. Properties include:

- Hydrophobicity: The tetramethylbutylphenoxy group enhances lipid solubility, making it suitable for emulsifiers .

- Regulatory Status : Listed in EPA databases with stringent handling guidelines due to persistence in aquatic environments .

Comparison with 2-(5-Ethoxyoxolan-3-yl)ethanol:

- The oxolane ring provides a smaller steric profile than tetramethylbutylphenoxy groups, likely improving biodegradability but reducing surfactant efficacy.

Table 2: Key Properties of Ethanol Derivatives

| Compound | Key Feature | Volatility | Applications |

|---|---|---|---|

| 2-(5-Ethoxyoxolan-3-yl)ethanol | Cyclic ether | Low | Solvent, intermediate |

| 2-(2-Ethoxyethoxy)ethanol (DEGEE) | Linear glycol ether | Moderate | Industrial coatings |

| 2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol | Branched alkylphenol | Low | Surfactant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.